molecular formula C50H93ClN2O7S B13864020 Clindamycin 2,3-Dipalmitate

Clindamycin 2,3-Dipalmitate

Cat. No.: B13864020
M. Wt: 901.8 g/mol
InChI Key: HPMBDJNVAAGAKM-UWYFMMCGSA-N
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Description

Clindamycin 2,3-Dipalmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is characterized by the addition of two palmitate groups at the 2 and 3 positions of the clindamycin molecule. It is known for its antibacterial properties and is used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin 2,3-Dipalmitate involves the esterification of clindamycin with palmitic acid. This reaction typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Clindamycin 2,3-Dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound .

Mechanism of Action

Clindamycin 2,3-Dipalmitate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

Clindamycin 2,3-Dipalmitate is unique compared to other similar compounds due to its specific esterification with palmitic acid. Similar compounds include:

The uniqueness of this compound lies in its enhanced lipophilicity due to the presence of palmitate groups, which can improve its absorption and bioavailability in certain formulations .

Properties

Molecular Formula

C50H93ClN2O7S

Molecular Weight

901.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

InChI

InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1

InChI Key

HPMBDJNVAAGAKM-UWYFMMCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

Origin of Product

United States

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